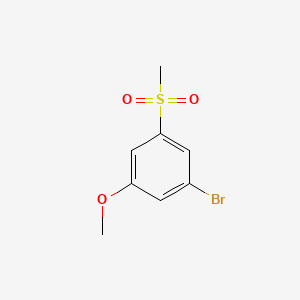
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene typically involves multiple steps One common method starts with the bromination of 3-methoxyanisole to introduce the bromine atom at the meta positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-bromo-3-methoxy-5-(methylsulfonyl)Benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the functional groups on the benzene ring play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from enzyme active sites in biological systems to catalytic sites in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-3-methoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1-bromo-4-(methylsulfonyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
1-bromo-3-methoxy-5-(methylsulfonyl)Benzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring. This combination allows for a wide range of chemical reactivity and makes the compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrO3S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
1-bromo-3-methoxy-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,1-2H3 |
Clave InChI |
ULOODDSURQASHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)Br)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


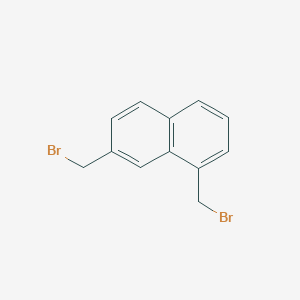
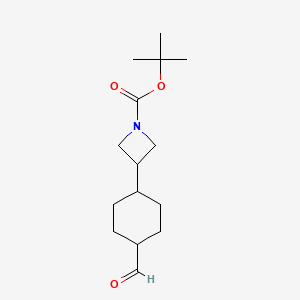
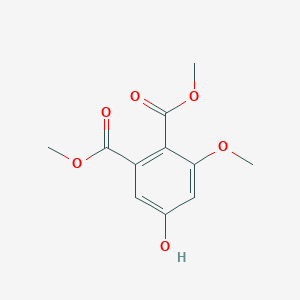



![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
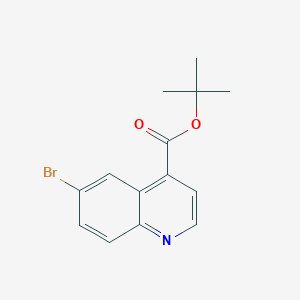

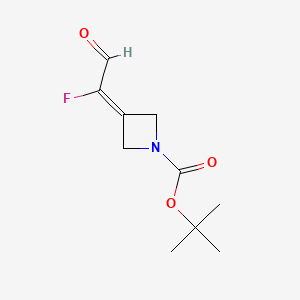
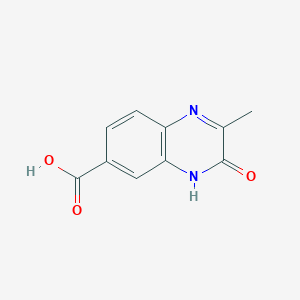
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)

